Cas no 159776-69-9 (Cemadotin)
Cemadotin structure
Product Name:Cemadotin
CAS No:159776-69-9
MF:C35H56N6O5
MW:640.856348991394
CID:182581
PubChem ID:9812632
Update Time:2025-04-19
Cemadotin Chemical and Physical Properties
Names and Identifiers
-
- L-Prolinamide,N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-N-(phenylmethyl)-
- (2S)-1-benzyl-N-[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-N-[(2S)-1-[(2S)-3-methyl-2-(methylamino)butanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide
- Cemadotin
- L-Prolinamide,N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-N-(phenylmethyl)
- N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-N-(phenylmethyl)-L-prolinamide
- N,N-Dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-N-benzyl-L-prolinamide
- UNII-6SQ8M7ZSFV
- LU 103793
- LU-103793
- CS-0007296
- HY-13589
- NSC-D-669356
- 6SQ8M7ZSFV
- L-Prolinamide, N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-N-(phenylmethyl)-
- CHEMBL2104387
- 159776-69-9
- NSC D-669356
- CEMADOTIN [WHO-DD]
- SCHEMBL18768
- LU103793
- Cemadotin [INN]
- N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-L-prolinebenzylamide
- Q27265457
- cemadotin free base
- NSC-D669356
- TS-09580
- cemadotine
- NSC-669356D
- NSC D669356
- cemadotina
- NSC 669356D
- DA-72074
- DTXCID6089214
- cemadotinum
- NSCD-669356
-
- Inchi: 1S/C35H56N6O5/c1-22(2)28(37-32(43)29(23(3)4)38(7)8)34(45)39(9)30(24(5)6)35(46)41-20-14-18-27(41)33(44)40-19-13-17-26(40)31(42)36-21-25-15-11-10-12-16-25/h10-12,15-16,22-24,26-30H,13-14,17-21H2,1-9H3,(H,36,42)(H,37,43)/t26-,27-,28-,29-,30-/m0/s1
- InChI Key: XSAKVDNHFRWJKS-IIZANFQQSA-N
- SMILES: O=C([C@@H]1CCCN1C([C@H](C(C)C)N(C)C([C@H](C(C)C)NC([C@H](C(C)C)N(C)C)=O)=O)=O)N1CCC[C@H]1C(NCC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 640.43100
- Monoisotopic Mass: 640.43121891g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 46
- Rotatable Bond Count: 18
- Complexity: 1070
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 4.5
- Topological Polar Surface Area: 122Ų
Experimental Properties
- PSA: 122.37000
- LogP: 3.15240
Cemadotin Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Cemadotin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C256545-0.5mg |
Cemadotin |
159776-69-9 | 0.5mg |
$ 205.00 | 2022-04-01 | ||
| TRC | C256545-5mg |
Cemadotin |
159776-69-9 | 5mg |
$ 1918.00 | 2023-04-18 | ||
| MedChemExpress | HY-13589-1mg |
Cemadotin |
159776-69-9 | 1mg |
¥2261 | 2024-05-22 | ||
| TargetMol Chemicals | T70407-1 mg |
cemadotin free base |
159776-69-9 | 99.18% | 1mg |
¥ 1,330 | 2023-07-10 | |
| TargetMol Chemicals | T70407-5 mg |
cemadotin free base |
159776-69-9 | 99.18% | 5mg |
¥ 3,360 | 2023-07-10 | |
| TargetMol Chemicals | T70407-10 mg |
cemadotin free base |
159776-69-9 | 99.18% | 10mg |
¥ 5,040 | 2023-07-10 | |
| TargetMol Chemicals | T70407-25 mg |
cemadotin free base |
159776-69-9 | 99.18% | 25mg |
¥ 9,695 | 2023-07-10 | |
| TargetMol Chemicals | T70407-50 mg |
cemadotin free base |
159776-69-9 | 99.18% | 50mg |
¥ 13,370 | 2023-07-10 | |
| TargetMol Chemicals | T70407-100 mg |
cemadotin free base |
159776-69-9 | 99.18% | 100MG |
¥ 20,720 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-504754-500µg |
Cemadotin, |
159776-69-9 | 500µg |
¥3234.00 | 2023-09-05 |
Cemadotin Related Literature
-
Chu-Pei Xu,Zhen-Hua Xiao,Bi-Qin Zhuo,Yu-Huang Wang,Pei-Qiang Huang Chem. Commun. 2010 46 7834
-
Martina Steiner,Isabelle Hartmann,Elena Perrino,Giulio Casi,Samatanga Brighton,Ilian Jelesarov,Gon?alo J. L. Bernardes,Dario Neri Chem. Sci. 2013 4 297
-
Stephen J. Walsh,Jonathan D. Bargh,Friederike M. Dannheim,Abigail R. Hanby,Hikaru Seki,Andrew J. Counsell,Xiaoxu Ou,Elaine Fowler,Nicola Ashman,Yuri Takada,Albert Isidro-Llobet,Jeremy S. Parker,Jason S. Carroll,David R. Spring Chem. Soc. Rev. 2021 50 1305
-
Nicola Ashman,Jonathan D. Bargh,David R. Spring Chem. Soc. Rev. 2022 51 9182
-
Padma Akkapeddi,Saara-Anne Azizi,Allyson M. Freedy,Pedro M. S. D. Cal,Pedro M. P. Gois,Gon?alo J. L. Bernardes Chem. Sci. 2016 7 2954
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